molecular formula C14H18N4S B4572956 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 180537-92-2

6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B4572956
CAS No.: 180537-92-2
M. Wt: 274.39 g/mol
InChI Key: FTBNJXNDKXNFJR-UHFFFAOYSA-N
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Description

6-Amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is a functionalized dihydropyridine derivative of significant interest in medicinal chemistry and drug discovery. The dihydropyridine (DHP) core is a privileged scaffold in pharmacology, known for its presence in a wide range of bioactive molecules . This particular compound features a heptyl chain at the 4-position, which may enhance lipophilicity and influence interactions with biological membranes and hydrophobic protein pockets. The 2-thioxo and 3,5-dicarbonitrile substituents contribute to its versatility as a building block for the synthesis of more complex nitrogen- and sulfur-containing heterocyclic systems, which are often explored for their therapeutic potential . Compounds based on the dihydropyridine and pyridine-dicarbonitrile scaffold have been extensively investigated for their diverse biological activities. Research into analogous structures has demonstrated potential in areas such as antiplasmodial agents, with some derivatives showing strong activity against Plasmodium falciparum . Other related pyridine dicarbonitriles have been studied as potential therapeutics for neurodegenerative conditions like prion diseases . The specific substitution pattern on this compound makes it a valuable intermediate for constructing combinatorial libraries aimed at screening for new bioactive molecules. It is suited for investigations in lead optimization and structure-activity relationship (SAR) studies, particularly in programs targeting infectious diseases and central nervous system disorders.

Properties

IUPAC Name

2-amino-4-heptyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-2-3-4-5-6-7-10-11(8-15)13(17)18-14(19)12(10)9-16/h2-7H2,1H3,(H3,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBNJXNDKXNFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=C(C(=S)NC(=C1C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366031
Record name CBMicro_014077
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

180537-92-2
Record name CBMicro_014077
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves the reaction of malononitrile with cyanoacetamide or cyanothioacetamide. The reaction is carried out in the presence of a base such as piperidine, which facilitates the formation of the dihydropyridine ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiplasmodial Activity

One of the most significant applications of 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is its potential as an antiplasmodial agent. Research indicates that this compound serves as a selective inhibitor of the plasmodial glycogen synthase kinase-3 (PfGSK-3), which is crucial for the proliferation of malaria parasites. The reported IC50 value for PfGSK-3 inhibition is approximately 0.48 µM, indicating strong potency against this target .

Sphingomyelinase Inhibition

Beyond its antiplasmodial properties, derivatives of thioxo-pyridine compounds have been explored for their ability to inhibit neutral sphingomyelinase (N-SMase). This enzyme plays a critical role in cellular signaling pathways related to apoptosis and inflammation. The inhibition of N-SMase can potentially lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Study on Antiplasmodial Efficacy

In a study published in Molecules, researchers synthesized various derivatives of this compound and tested their efficacy against Plasmodium falciparum. The results demonstrated that modifications to the compound's structure could enhance its inhibitory activity against both PfGSK-3 and the parasite itself. Some derivatives showed IC50 values significantly lower than the parent compound, indicating improved potency .

Sphingomyelinase Inhibition Research

Another study focused on the potential use of thioxo-pyridine derivatives as N-SMase inhibitors. The research highlighted that these compounds could modulate ceramide levels in cells, thereby influencing apoptosis and inflammatory responses. This suggests a broader application for this compound in treating conditions characterized by dysregulated sphingolipid metabolism .

Data Summary Table

Application Target IC50 Value Reference
Antiplasmodial ActivityPfGSK-30.48 µM
Sphingomyelinase InhibitionN-SMaseNot specified

Mechanism of Action

The mechanism of action of 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and thioxo groups can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The dicarbonitrile groups can also participate in coordination with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Physicochemical Properties

  • Spectroscopic Confirmation : IR spectra for analogs show characteristic bands at 2200–2220 cm⁻¹ (C≡N), 1650–1700 cm⁻¹ (C=O/C=S), and 3300–3500 cm⁻¹ (NH₂). ¹H NMR of heptyl derivatives would display distinct aliphatic proton signals (δ 0.8–1.5 ppm) absent in aromatic analogs .

Reactivity and Derivative Formation

  • Cyclization Reactions : 4-Phenyl analogs undergo facile cyclization with reagents like carbon disulfide or acetic anhydride to form fused heterocycles (e.g., triazoloquinazolines) . The heptyl group’s steric bulk may slow such reactions, favoring linear adducts over cyclic products.
  • Schiff Base Formation: Pyridinones with amino groups react with aldehydes to form Schiff bases, as seen in coumarin hybrids (73% yield) . The heptyl chain’s electron-donating effect could stabilize imine intermediates.

ADMET and Bioavailability

The heptyl variant’s higher logP may improve blood-brain barrier penetration but increase metabolic clearance risks.

Biological Activity

6-Amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is a compound belonging to the class of thioxo-dihydropyridines, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its mechanism of action and applications in treating various diseases.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of malononitrile with 2-cyanothioacetamide and an appropriate aldehyde in the presence of a base such as piperidine. The general procedure can be summarized as follows:

  • Reagents : Malononitrile, 2-cyanothioacetamide, heptyl aldehyde.
  • Catalyst : Piperidine.
  • Solvent : Ethanol.
  • Conditions : Reflux for several hours followed by purification steps.

Antimicrobial Activity

Research indicates that compounds similar to 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit pathogenic bacteria and fungi through mechanisms that disrupt cellular processes.

Antiparasitic Activity

One of the most notable biological activities of this compound is its effect on Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3). It has been reported that this compound acts as a selective inhibitor of PfGSK-3 with an IC50 value of approximately 0.48 µM . This enzyme is crucial for the asexual proliferation of the malaria parasite, making it a promising target for antimalarial drug development.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the heptyl side chain can enhance its cytotoxicity and selectivity towards cancer cells .

The biological activity of 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways in parasites and cancer cells.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting their normal cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Increasing oxidative stress in target cells leading to cell death.

Case Study 1: Antimalarial Efficacy

A study conducted on various analogs of thioxo-dihydropyridines demonstrated that compounds with structural similarities to 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine showed potent antimalarial activity in vitro against P. falciparum strains . The results indicated a significant reduction in parasitemia levels when treated with these compounds.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation evaluated the cytotoxicity of this compound against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values comparable to those of established chemotherapeutics . This highlights the potential for further development as an anticancer agent.

Data Summary

Biological Activity IC50 Value Target References
PfGSK-3 inhibition0.48 µMPlasmodium falciparum
Cytotoxicity (MCF-7)~10 µMBreast cancer cells
Antimicrobial activityVariesBacterial and fungal strains

Q & A

Q. What are the optimized synthetic routes for 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile and related derivatives?

The compound can be synthesized via multicomponent reactions involving aldehydes, malononitrile, and thiol derivatives. A general procedure involves:

  • Reacting aldehyde derivatives (e.g., substituted benzaldehydes) with malononitrile and thiophenol in aqueous ethanol using DBU (1,8-diazabicycloundec-7-ene) as a catalyst at 55°C.
  • Purification via crystallization or column chromatography (e.g., ethyl acetate/cyclohexane/methanol 5:5:1) to achieve yields ranging from 26% to 87%, depending on substituents .
  • For alkyl-substituted derivatives (e.g., heptyl groups), adjusting reaction time and solvent polarity (e.g., ethanol/ether mixtures) improves crystallinity and purity .

Q. What characterization techniques are essential for confirming the structure of this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and hydrogen bonding (e.g., NH2_2 protons resonate at δ 7.74 ppm in DMSO-d6_6) .
  • IR spectroscopy : Detection of functional groups like cyano (C≡N, ~2214 cm1^{-1}), thioxo (C=S, ~1200 cm1^{-1}), and amino (N–H, ~3300 cm1^{-1}) .
  • Melting point analysis : Used to assess purity (e.g., 238–240°C for derivatives with cyclopropylmethoxy substituents) .
  • Elemental analysis : Matches calculated and observed C/H/N/S ratios (e.g., Anal. Calcd for C21_{21}H18_{18}N6_6OS2_2) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) studies predict:

  • Electron distribution : Cyano and thioxo groups act as electron-withdrawing moieties, polarizing the pyridine ring and enhancing electrophilic reactivity at C-4 and C-6 positions .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps correlate with experimental UV-Vis spectra, providing insights into charge-transfer interactions in materials science applications .
  • Solvent effects : Simulations in polar solvents (e.g., DMSO) align with NMR chemical shifts, validating hydrogen-bonding networks .

Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., NMR shifts vs. DFT calculations)?

  • Dynamic effects : Include solvent and temperature corrections in DFT models to match experimental NMR shifts (e.g., DMSO-d6_6 simulations reduce deviations by 0.1–0.3 ppm) .
  • Crystal packing analysis : X-ray diffraction (XRD) reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that DFT may overlook, explaining discrepancies in melting points or solubility .
  • Statistical validation : Use R2^2 values to assess correlation quality between computed and observed IR vibrational frequencies .

Q. How do structural modifications (e.g., alkyl chain length, aryl substituents) influence biological activity or enzyme interactions?

  • Alkyl chain optimization : Heptyl groups enhance lipophilicity, improving membrane permeability in antiviral assays (e.g., EC50_{50} reductions observed in derivatives with longer chains) .
  • Aryl substituent effects : Electron-donating groups (e.g., ethoxy, allyloxy) increase binding affinity to enzyme active sites via hydrophobic and π-π interactions .
  • Thiol vs. thioether substitutions : Thioxo (C=S) groups exhibit stronger hydrogen-bond acceptor capacity compared to thioethers, modulating kinase inhibition profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 2
6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile

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